molecular formula C25H20N2O4S B3008069 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide CAS No. 361159-02-6

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide

Cat. No. B3008069
CAS RN: 361159-02-6
M. Wt: 444.51
InChI Key: BWJCAPHODJLUBG-UHFFFAOYSA-N
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Description

The compound N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide is a benzamide derivative with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into closely related benzamide derivatives and their synthesis, molecular structure, and potential biological activities, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related benzamide derivatives is described in the provided papers. For instance, a series of N-arylbenzamides, which share a similar core structure to the compound of interest, were synthesized using a one-pot three-component reaction in glycerol medium, employing diethyl phthalate, anilines, and 2-amino-benzenethiol with phosphoric acid as a catalyst . This method is notable for its short reaction time, easy workup, and excellent yield, suggesting that a similar approach might be applicable for synthesizing N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzoyl group attached to an amide functionality. In the case of the related compounds studied, the molecular conformations and modes of supramolecular aggregation were analyzed. For example, the compounds exhibited a half-chair conformation of the fused six-membered ring and were linked into chains or complex sheets through hydrogen bonding and π-π stacking interactions . These structural features are likely to be relevant to the compound of interest, given its structural similarity.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the substituents on the benzamide ring. The papers do not provide specific reactions for the compound of interest, but they do discuss the synthesis and structural characterization of benzamide derivatives with different substituents, which can affect their reactivity and interactions . The presence of methoxy groups in the compound of interest suggests potential sites for further chemical modification or interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are determined by their molecular structure. The related compounds discussed in the papers were structurally characterized, which provides insights into their physical properties such as solubility, melting points, and crystalline structure . The chemical properties, such as acidity or basicity, reactivity, and stability, can be inferred from the functional groups present in the molecule. The cytotoxic potential of similar N-arylbenzamides against various cancer cells indicates that the compound of interest may also possess biological activity .

Scientific Research Applications

Anticancer Potential

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide and its derivatives have been evaluated for their potential in anticancer therapy. A study conducted by Ravinaik et al. (2021) synthesized a series of related compounds, which exhibited significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds showed enhanced activity compared to the reference drug etoposide, indicating their potential as effective anticancer agents.

Antimicrobial Applications

The antimicrobial properties of compounds related to N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide have been explored. Desai et al. (2013) Desai, Rajpara & Joshi found that these compounds exhibit substantial antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom in the benzoyl group was noted to enhance the antimicrobial efficacy of these compounds.

Synthesis and Structural Analysis

Studies have also focused on the synthesis and structural analysis of thiazole derivatives, which include N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide. For instance, Rajappa et al. (1979) and Barrett (1978) have provided insights into the general synthesis of thiazoles and their reactions, contributing to the understanding of the chemical behavior and potential applications of these compounds.

Potential Antifungal Agents

The potential of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide derivatives as antifungal agents has been explored. Narayana et al. (2004) synthesized new derivatives and screened them for antifungal activity, highlighting their potential in this field.

Antimicrobial and Anti-Proliferative Activities

The antimicrobial and anti-proliferative activities of thiazole derivatives have been extensively studied. For example, Mansour et al. (2020) synthesized new thiazole derivatives with benzo[d][1,3]dioxole moiety, exhibiting promising antimicrobial and anti-proliferative activities.

properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4S/c1-30-18-13-14-19(20(15-18)31-2)24(29)27-25-26-21(16-9-5-3-6-10-16)23(32-25)22(28)17-11-7-4-8-12-17/h3-15H,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJCAPHODJLUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide

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